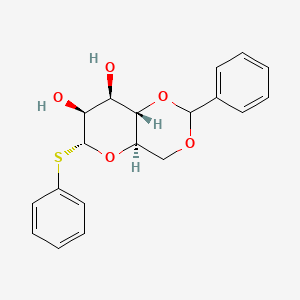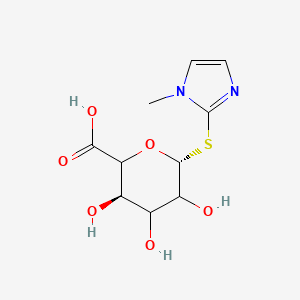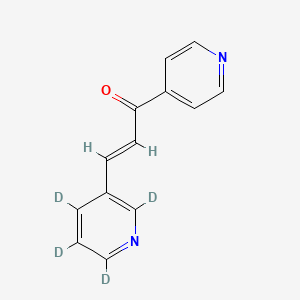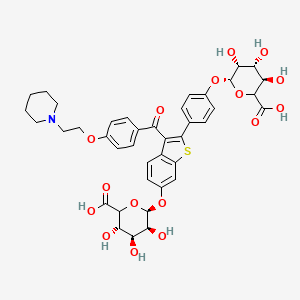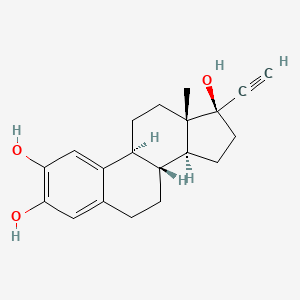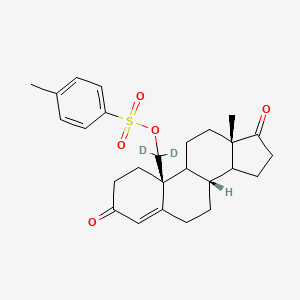
对甲苯磺酰氧雄甾-4-烯-3,17-二酮-19-d2
描述
The compound of interest falls within the realm of complex organic molecules, often related to steroid chemistry. Steroids are a significant class of organic compounds with four carbon rings arranged in a specific molecular configuration. They play crucial roles in biological systems and have been extensively studied for their synthetic applications and biochemical significance.
Synthesis Analysis
The synthesis of complex steroid derivatives often involves multi-step chemical reactions, including functional group transformations and carbon-carbon bond-forming reactions. For example, PTSA-catalyzed domino reactions have been used for synthesizing functionalized diones, which might share some synthetic pathways with the target compound due to the involvement of similar functional groups and the creation of complex ring systems (Mohebat et al., 2016).
Molecular Structure Analysis
The molecular structure of steroids and their derivatives, including the target compound, can be analyzed using various spectroscopic methods and crystallography. These analyses provide insights into the conformation, orientation of substituents, and overall 3D structure critical for understanding their chemical behavior and biological activity. For instance, the molecular conformation of a hydroxy steroid derivative has been determined crystallographically to understand its interaction with enzymes (Duax & Osawa, 1980).
Chemical Reactions and Properties
Steroid derivatives undergo a wide range of chemical reactions, including oxidation, reduction, and cyclization. These reactions are pivotal in modifying the steroid nucleus, introducing functional groups, and ultimately affecting the compound's chemical and biological properties. For example, the conversion of hydroxyandrostenedione into various derivatives has been explored to understand the participation of the 19-hydroxy group in forming cyclic ethers and other structures (Hrycko & Morand, 1990).
科学研究应用
催化合成应用
- 用于杂环合成的不对称反应:对甲苯磺酸(一种相关化合物)用于合成具有生物学意义的杂环的不对称反应中,表明相关化合物具有在有机合成中的潜在应用 (Mohebat, Yazdani Elah Abadi, Maghsoodlou, & Mohammadi, 2016).
代谢和抑制研究
- 芳香化酶抑制剂的代谢:已经对结构相关的化合物 4-羟基雄甾-4-烯-3,17-二酮的代谢进行了研究,提供了对对甲苯磺酰氧雄甾-4-烯-3,17-二酮-19-d2 可能如何代谢及其在药物开发中的影响的见解 (Goss, Jarman, Wilkinson, & Coombes, 1986).
化学合成和转化
甾体化合物的合成:研究表明对甲苯磺酸用于甾体激素的合成,提示了合成对甲苯磺酰氧雄甾-4-烯-3,17-二酮-19-d2 等化合物的潜在途径 (Mori, 1961).
芳香化酶失活研究:对 19,19-二氟雄甾-4-烯-3,17-二酮等化合物对芳香化酶的失活的研究揭示了类似化合物在酶抑制研究中的潜在应用 (Furth & Robinson, 1989).
类固醇转化和修饰:对甾体化合物转化和 19-羟基等取代基参与的研究提供了对类似甾体化合物的化学性质和潜在转化的见解 (Hrycko & Morand, 1990).
新型甾体结构
- 雌酮衍生物的形成:关于甾体化合物与吡咯烷和对甲苯磺酸等试剂反应的研究,产生了新的衍生物,表明对甲苯磺酰氧雄甾-4-烯-3,17-二酮-19-d2 在生成新的甾体结构中具有潜力 (Görlitzer, Bonnekessel, Jones, & Kaufmann, 2002).
生化途径分析
微生物类固醇转化:对类固醇化合物微生物转化的研究揭示了相关化合物在药物合成中的潜在生物技术应用 (Madyastha & Shankar, 1994).
细胞色素 P-450 的羟基化:对细胞色素 P-450 系统对类固醇进行羟基化的研究提供了对涉及类似甾体化合物的潜在生化途径和相互作用的见解 (Sheets & Estabrook, 1985).
药物开发和抑制研究
芳香化酶抑制剂合成:对 19,19-二氟-4-羟基雄甾-4-烯-3,17-二酮等芳香化酶抑制剂的合成研究暗示了相关化合物在药物开发中的潜在应用 (Mann & Pietrzak, 1987).
选择性酶抑制:对 19-羟化酶等酶被芳香化酶抑制剂选择性抑制的研究为相关化合物在靶向特定生化途径中的潜在用途提供了视角 (Griffing, Holbrook, Melby, & Brodie, 1988).
属性
IUPAC Name |
[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O5S/c1-17-3-6-20(7-4-17)32(29,30)31-16-26-14-11-19(27)15-18(26)5-8-21-22-9-10-24(28)25(22,2)13-12-23(21)26/h3-4,6-7,15,21-23H,5,8-14,16H2,1-2H3/t21-,22?,23?,25-,26+/m0/s1/i16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEONXJKSHDLSE-RITZHDHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(=O)C=C2CCC4C3CCC5(C4CCC5=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@]12CCC(=O)C=C1CC[C@@H]3C2CC[C@]4(C3CCC4=O)C)OS(=O)(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783107 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)
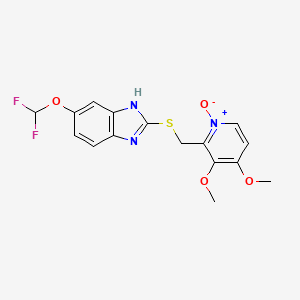


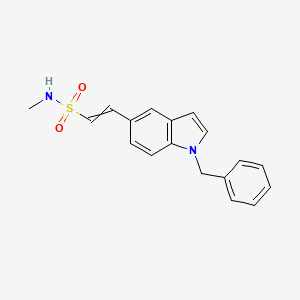


![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
